3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 74717-21-8
VCID: VC20255685
InChI: InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)
SMILES:
Molecular Formula: C17H17N3O6S
Molecular Weight: 391.4 g/mol

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

CAS No.: 74717-21-8

VCID: VC20255685

Molecular Formula: C17H17N3O6S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide - 74717-21-8

Description

3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with three methoxy groups and a nitrophenyl carbamothioyl moiety. Its molecular formula is C17H17N3O6S, and it has a CAS number of 115150-37-3 . This compound is of interest due to its potential biological activities and unique chemical properties.

Synthesis

The synthesis of 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. The specific synthesis pathway may involve the reaction of a benzamide precursor with a nitrophenyl carbamothioylating agent under appropriate conditions.

Biological Activities and Potential Applications

Research suggests that 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide exhibits various biological activities, although further studies are needed to fully characterize its mechanisms and therapeutic potential. Its interaction with biological macromolecules such as proteins and nucleic acids is crucial for understanding its potential applications and side effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide, including:

Compound NameCAS NumberKey Features
3,4-dimethoxy-N-(4-nitrophenyl)benzamide74717-21-8Similar nitrophenyl substitution but fewer methoxy groups.
N-(2-methylphenyl)-3-methoxybenzamide29102-61-2Contains a methoxy group but lacks the carbamothioyl moiety.
3-methoxy-N-(2-nitrophenyl)benzamide44463317Similar structure but different nitro substitution pattern.
CAS No. 74717-21-8
Product Name 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Molecular Formula C17H17N3O6S
Molecular Weight 391.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C17H17N3O6S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-17(27)18-11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H2,18,19,21,27)
Standard InChIKey WNUQZLLEIBNFQP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
PubChem Compound 3577292
Last Modified Aug 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator